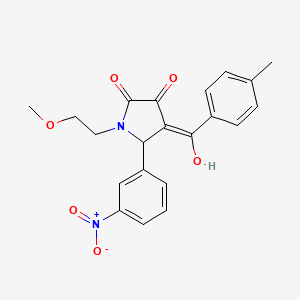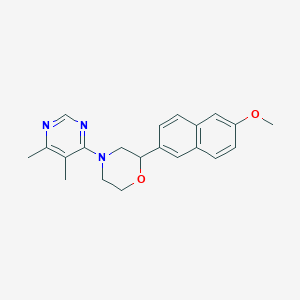
4-(5,6-dimethylpyrimidin-4-yl)-2-(6-methoxy-2-naphthyl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(5,6-dimethylpyrimidin-4-yl)-2-(6-methoxy-2-naphthyl)morpholine, also known as JNJ-39729209, is a novel and potent inhibitor of the phosphodiesterase 1 (PDE1) enzyme. PDE1 is an important regulator of intracellular signaling pathways and is involved in various physiological processes, including cardiac function, vascular tone, and neuronal signaling. Inhibition of PDE1 has been shown to have therapeutic potential in a variety of diseases, including heart failure, hypertension, and neurological disorders.
作用机制
4-(5,6-dimethylpyrimidin-4-yl)-2-(6-methoxy-2-naphthyl)morpholine is a selective inhibitor of the PDE1 enzyme, which catalyzes the hydrolysis of cyclic nucleotides, such as cAMP and cGMP. By inhibiting PDE1, this compound increases the levels of these cyclic nucleotides, which in turn activates downstream signaling pathways. The exact mechanism of action of this compound is still being elucidated, but it is thought to involve the regulation of calcium signaling and the modulation of neurotransmitter release.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in preclinical models. These include:
- Increased levels of cAMP and cGMP
- Regulation of calcium signaling
- Modulation of neurotransmitter release
- Improved cardiac function
- Lowered blood pressure
- Reduced fibrosis
- Improved vascular function
- Improved motor function
- Reduced neuroinflammation
实验室实验的优点和局限性
4-(5,6-dimethylpyrimidin-4-yl)-2-(6-methoxy-2-naphthyl)morpholine has several advantages for use in lab experiments. It is a potent and selective inhibitor of PDE1, which makes it a useful tool for studying the role of PDE1 in various physiological processes. It has also been shown to have therapeutic potential in a variety of disease models, which makes it a promising candidate for drug development.
However, there are also some limitations to the use of this compound in lab experiments. It is a relatively new compound, and its pharmacokinetic properties have not been fully characterized. It also has limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
未来方向
There are several future directions for research on 4-(5,6-dimethylpyrimidin-4-yl)-2-(6-methoxy-2-naphthyl)morpholine. These include:
- Further characterization of its pharmacokinetic properties
- Investigation of its effects in other disease models
- Development of more potent and selective inhibitors of PDE1
- Combination therapy with other drugs for enhanced therapeutic efficacy
- Investigation of its effects on other signaling pathways and physiological processes
In conclusion, this compound is a novel and potent inhibitor of the PDE1 enzyme that has shown promising results in preclinical models of various diseases. Its mechanism of action involves the regulation of cyclic nucleotides and downstream signaling pathways. While it has several advantages for use in lab experiments, there are also some limitations to its use. Further research is needed to fully characterize its pharmacokinetic properties and investigate its potential for drug development.
合成方法
The synthesis of 4-(5,6-dimethylpyrimidin-4-yl)-2-(6-methoxy-2-naphthyl)morpholine involves a multi-step process that starts with the reaction of 5,6-dimethylpyrimidine-4-carboxylic acid with 2-bromo-6-methoxynaphthalene to form the corresponding ester. The ester is then converted to the morpholine derivative through a series of reactions involving amide formation, reduction, and cyclization. The final product is obtained through purification and crystallization.
科学研究应用
4-(5,6-dimethylpyrimidin-4-yl)-2-(6-methoxy-2-naphthyl)morpholine has been extensively studied in preclinical models and has shown promising results in various disease models. In a rat model of heart failure, this compound improved cardiac function and reduced fibrosis. In a mouse model of hypertension, this compound lowered blood pressure and improved vascular function. In a mouse model of Parkinson's disease, this compound improved motor function and reduced neuroinflammation.
属性
IUPAC Name |
4-(5,6-dimethylpyrimidin-4-yl)-2-(6-methoxynaphthalen-2-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-14-15(2)22-13-23-21(14)24-8-9-26-20(12-24)18-5-4-17-11-19(25-3)7-6-16(17)10-18/h4-7,10-11,13,20H,8-9,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLONTGHNZUHWPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1N2CCOC(C2)C3=CC4=C(C=C3)C=C(C=C4)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-methoxy-4-({[2-(4-morpholinyl)ethyl]amino}methyl)phenoxy]acetamide dihydrochloride](/img/structure/B5322348.png)
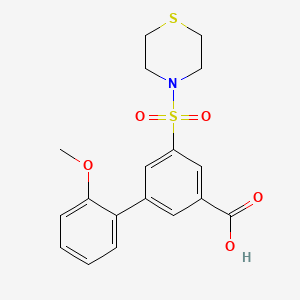
![1-[2-(dimethylamino)ethyl]-4-(2,5-dimethylbenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5322367.png)
![7-acetyl-6-methyl-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5322373.png)
![1,3-dimethyl-6-{[2-(1-methyl-1H-pyrazol-3-yl)-1-azepanyl]sulfonyl}-2,4(1H,3H)-quinazolinedione](/img/structure/B5322378.png)
![2-[4-(2-ethoxyphenyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide](/img/structure/B5322387.png)
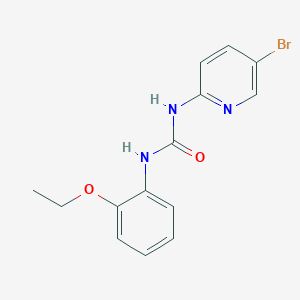
![3-fluoro-5-{[(4aS*,8aR*)-1-isobutyl-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]carbonyl}benzonitrile](/img/structure/B5322391.png)
![N-[4-(benzyloxy)-3-ethoxybenzyl]-2-(4-morpholinyl)ethanamine dihydrochloride](/img/structure/B5322395.png)
![2-(3-bromophenyl)-4-[3-methoxy-4-(2-phenylethoxy)benzylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5322399.png)
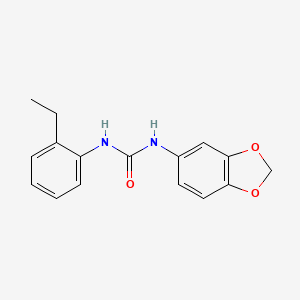
![1-(1-adamantylcarbonyl)-4-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B5322420.png)
![2-(ethoxymethyl)-N-[2-(isopropylsulfonyl)ethyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5322439.png)
